N-Lignoceroyl-DL-dihydrosphingosine
CAS No.: 92545-07-8
Cat. No.: VC3926846
Molecular Formula: C42H85NO3
Molecular Weight: 652.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92545-07-8 |
|---|---|
| Molecular Formula | C42H85NO3 |
| Molecular Weight | 652.1 g/mol |
| IUPAC Name | N-(1,3-dihydroxyoctadecan-2-yl)tetracosanamide |
| Standard InChI | InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46) |
| Standard InChI Key | BPLYVSYSBPLDOA-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-Lignoceroyl-DL-dihydrosphingosine (C₄₂H₈₅NO₃; MW 652.13 g/mol) consists of two primary components:
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Lignoceric acid: A saturated 24-carbon fatty acid (tetracosanoic acid) providing hydrophobicity and structural rigidity .
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DL-dihydrosphingosine: A sphingoid base with an 18-carbon chain, two hydroxyl groups, and a secondary amine. The "DL" designation indicates a racemic mixture of D- and L-stereoisomers at the C2 and C3 positions .
The acyl chain forms an amide bond with the sphingoid base’s amine group, while the hydroxyl groups participate in hydrogen bonding networks critical for lipid bilayer organization .
Physicochemical Characteristics
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Phase Behavior: The lignoceroyl chain adopts an orthorhombic packing arrangement at physiological temperatures (32°C), contributing to membrane rigidity. In contrast, the sphingosine moiety exhibits dynamic flexibility, with up to 26–32% of chains existing in a fluid, disordered state .
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Melting Point: The long acyl chain elevates the melting point compared to shorter-chain ceramides (e.g., N-palmitoyl derivatives), enhancing thermal stability in stratum corneum models .
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Solubility: Limited aqueous solubility necessitates formulation in organic solvents (e.g., chloroform/methanol) for experimental use .
Table 1: Comparative Properties of Ceramides
| Compound | Acyl Chain Length | Phase State at 32°C | Key Applications |
|---|---|---|---|
| N-Lignoceroyl-DL-dihydrosphingosine | C24 | Orthorhombic/Fluid | Skin barrier models |
| N-Palmitoyl-DL-dihydrosphingosine | C16 | Hexagonal | Membrane fluidity studies |
| N-Stearoyl-DL-dihydrosphingosine | C18 | Orthorhombic | Apoptosis signaling |
| N-Oleoyl-DL-dihydrosphingosine | C18:1 | Disordered | Lipid raft dynamics |
Synthesis and Biosynthetic Pathways
Chemical Synthesis
The compound is synthesized via:
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Acylation: Reacting dihydrosphingosine with lignoceroyl chloride under alkaline conditions .
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Purification: Chromatographic separation (TLC/HPLC) to isolate the DL-diastereomers .
Yields typically range from 60–75%, with purity >98% achievable via recrystallization .
Enzymatic Biosynthesis
In vivo, ceramide synthases (CerS) catalyze the acylation of dihydrosphingosine with lignoceroyl-CoA. Notably:
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CerS4 and CerS2 show preferential activity toward very-long-chain acyl-CoAs (C20–C24) .
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Kinetic studies reveal a Kₘ of 8.5 μM for lignoceroyl-CoA in murine brain microsomes, indicating high substrate affinity .
Biological Roles and Mechanisms
Skin Barrier Function
In stratum corneum models, N-lignoceroyl-DL-dihydrosphingosine:
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Forms short-periodicity phase (SPP) lamellae with a repeat distance of 5.33–5.42 nm, mimicking native lipid organization .
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Stabilizes orthorhombic packing of lignoceroyl chains, reducing transepidermal water loss (TEWL) by 40% compared to shorter-chain ceramides .
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Synergizes with cholesterol and free fatty acids to create impermeable membranes, as demonstrated in Franz cell assays .
Membrane Dynamics and Signaling
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Lipid Raft Formation: The lignoceroyl chain partitions into ordered microdomains, while the fluid sphingosine moiety facilitates protein recruitment (e.g., GPI-anchored receptors) .
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Apoptosis Regulation: Ceramide accumulation activates caspase-3 via the mitochondrial pathway, though N-lignoceroyl derivatives exhibit slower kinetics than pro-apoptotic C16-ceramides .
Research Applications and Recent Findings
Skin Lipid Models
Incorporating 20–30 mol% N-lignoceroyl-DL-dihydrosphingosine into equimolar cholesterol/lignoceric acid mixtures:
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Induces long-periodicity phase (LPP) structures (d = 12.31–12.88 nm), critical for barrier function .
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Reduces theophylline permeability by 4–5× compared to deoxy-ceramide analogs .
Table 2: Permeability Coefficients in Model Membranes
| Ceramide Type | Theophylline Flux (μg/cm²/h) | Indomethacin Flux (μg/cm²/h) |
|---|---|---|
| N-Lignoceroyl-DL-dihydrosphingosine | 0.12 ± 0.03 | 0.08 ± 0.02 |
| 1-Deoxy-Ceramide | 0.51 ± 0.11 | 0.34 ± 0.07 |
| N-Methyl-Ceramide | 0.29 ± 0.06 | 0.19 ± 0.04 |
Neurobiology
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Multiple Sclerosis: Altered sphingolipid metabolism in NAWM (normal-appearing white matter) shows reduced N-lignoceroyl-ceramide levels correlating with myelin decompaction .
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Cardiac Sphingolipids: Myristate-derived d16:0 dihydrosphingosine is preferentially acylated by CerS4 to form C20:0/C18:1-N-lignoceroyl species, suggesting tissue-specific metabolic routing .
Biophysical Insights from Advanced Techniques
X-ray Diffraction (XRD)
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Lamellar Phases: SPP (5.4 nm) and LPP (12.3 nm) coexist in membranes containing ≥20 mol% ceramide, with lattice constants matching human stratum corneum .
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Chain Packing: Wide-angle XRD reveals orthorhombic (0.415 nm) and hexagonal (0.412 nm) phases, influenced by acyl chain saturation .
Deuterium NMR Spectroscopy
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Sphingosine Dynamics: ²H-NMR of deuterated sphingosine chains shows two populations:
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Activation energy for gauche-trans isomerization: 28.5 kJ/mol, indicating moderate chain mobility .
Comparative Analysis with Analogous Compounds
Chain Length Effects
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Permeability: C24-ceramides reduce water loss by 60% compared to C16 analogs in epidermal models .
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Thermal Stability: Differential scanning calorimetry (DSC) shows phase transitions at 68°C for N-lignoceroyl vs. 54°C for N-palmitoyl derivatives .
Stereochemical Considerations
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